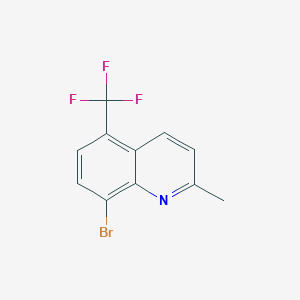
8-Bromo-2-methyl-5-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-Bromo-2-methyl-5-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a type of nitrogen-containing heterocycle, with bromo, methyl, and trifluoromethyl substituents at the 8, 2, and 5 positions respectively .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, quinolines in general are known to participate in a variety of reactions. For example, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 309.6±37.0 °C and a predicted density of 1.658±0.06 g/cm3 .科学的研究の応用
8-Br-2-Me-5-CF3Q has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. It has also been used as a catalyst in the synthesis of imidazolium salts and in the preparation of quinoline derivatives. Additionally, 8-Br-2-Me-5-CF3Q has been used in the synthesis of a variety of biologically active compounds, such as antibacterial agents, antifungal agents, and antiviral agents.
作用機序
Mode of Action
In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Action Environment
The action, efficacy, and stability of 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline can be influenced by various environmental factors . For instance, the compound’s reactivity can be affected by the presence of an inert atmosphere .
実験室実験の利点と制限
The advantages of using 8-Br-2-Me-5-CF3Q in lab experiments include its high efficiency and its ability to act as a catalyst in the formation of new bonds between molecules. Additionally, 8-Br-2-Me-5-CF3Q can be used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. The main limitation of 8-Br-2-Me-5-CF3Q is that the mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.
将来の方向性
For 8-Br-2-Me-5-CF3Q include further research into the mechanism of action and the biochemical and physiological effects of the molecule. Additionally, further research into the synthesis of 8-Br-2-Me-5-CF3Q and its applications in the synthesis of a variety of compounds is needed. Furthermore, research into the use of 8-Br-2-Me-5-CF3Q in the synthesis of biologically active compounds is needed in order to understand the potential therapeutic applications of the molecule. Finally, research into the use of 8-Br-2-Me-5-CF3Q as a catalyst in the formation of imidazolium salts is needed in order to understand the potential applications of the molecule in the synthesis of a variety of compounds.
合成法
8-Br-2-Me-5-CF3Q can be synthesized using a two-step reaction. The first step involves the reaction of 2-methyl-5-trifluoromethylquinoline with bromine in the presence of a catalyst to form 8-bromo-2-methyl-5-trifluoromethylquinoline. The second step involves the reaction of 8-bromo-2-methyl-5-trifluoromethylquinoline with an amine to form the desired product. The synthesis of 8-Br-2-Me-5-CF3Q has been reported to be highly efficient and can be performed in one pot.
特性
IUPAC Name |
8-bromo-2-methyl-5-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-2-3-7-8(11(13,14)15)4-5-9(12)10(7)16-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCYNFFZMWPKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)
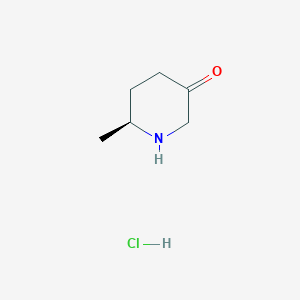
![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)
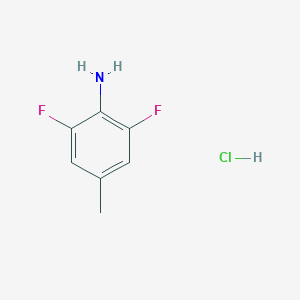

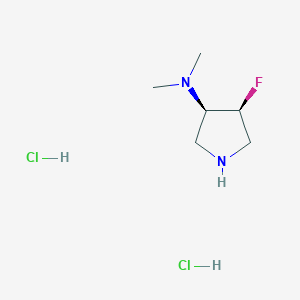

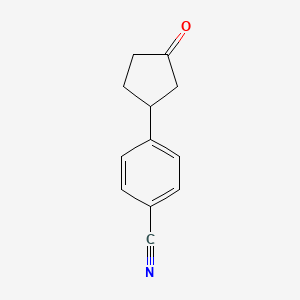
![t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)



![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)